The Strategic Utility of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine in Advanced Therapeutics: A Technical Guide to Synthesis and Application
The Strategic Utility of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine in Advanced Therapeutics: A Technical Guide to Synthesis and Application
Executive Summary
In contemporary medicinal chemistry, the azaindole scaffold represents a privileged pharmacophore, offering unique hydrogen-bonding capabilities and tunable lipophilicity. Among its derivatives, 5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-70-0) has emerged as a highly sought-after building block. The strategic placement of a fluorine atom at the 5-position of the pyrrolo[2,3-c]pyridine core fundamentally alters the molecule's electronic distribution, enhancing metabolic stability and target binding affinity.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of this compound. This guide delineates its physicochemical properties, maps its structure-activity logic, and provides a self-validating, step-by-step synthetic methodology grounded in field-proven protocols.
Physicochemical Profiling and Structural Causality
The physical and chemical properties of 5-fluoro-1H-pyrrolo[2,3-c]pyridine dictate its behavior in both synthetic workflows and biological systems. The data summarized below is essential for establishing baseline quality control (QC) parameters before initiating complex syntheses.
Quantitative Data Summary
| Parameter | Specification / Data |
| Chemical Name | 5-Fluoro-1H-pyrrolo[2,3-c]pyridine |
| CAS Registry Number | 1190319-70-0 |
| Molecular Formula | C7H5FN2 |
| Molecular Weight | 136.13 g/mol |
| InChI Key | GOWCYYDVGZXHSM-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Temperature | 2-8 °C (Inert atmosphere recommended) |
| Typical Purity | ≥97% |
Mechanistic Impact of the Fluorine Substitution
The substitution of hydrogen for fluorine at the 5-position is not merely structural; it is a calculated pharmacokinetic optimization.
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Metabolic Shielding: The strong C-F bond resists cytochrome P450-mediated oxidation, which frequently targets the electron-rich positions of the azaindole ring[2].
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pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the pyridine nitrogen. This fine-tunes the molecule's ionization state at physiological pH, directly impacting its ability to cross the blood-brain barrier (BBB)—a critical requirement for neuro-therapeutics[3].
Pharmacological Applications & Target Engagement
The 5-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold is predominantly utilized in two high-value therapeutic arenas:
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Neurodegenerative PET Imaging Tracers: The compound is a critical intermediate in the synthesis of positron emission tomography (PET) tracers designed to bind to neurofibrillary tangles (tau pathology) in Alzheimer's disease. The planar heterocycle intercalates into β -sheet aggregates, while the fluorine atom allows for potential 18F radiolabeling strategies or lipophilicity tuning for optimal brain penetrance, as detailed in 3[3].
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Oncology (Kinase Inhibitors): The pyrrole NH acts as a potent hydrogen bond donor, and the pyridine nitrogen acts as an acceptor. This dual motif perfectly mimics the binding pattern of ATP at the hinge region of kinases, making it a highly effective lead scaffold for Fibroblast Growth Factor Receptor (FGFR) and c-KIT inhibitors[4].
Logical relationship diagram mapping structural features to pharmacological applications.
Validated Synthetic Methodology
To ensure reproducibility and scientific integrity, the following protocol outlines the synthesis of the 5-fluoro-1H-pyrrolo[2,3-c]pyridine core via a directed ortho-metalation (DoM) and cyclization strategy. This method is adapted from established patent literature for tau-imaging agents[3].
Experimental Protocol: Synthesis via Directed Metalation
Objective: Construct the fused pyrrole ring onto a pre-functionalized pyridine core (tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate).
Step 1: Dianion Formation (Kinetic Control)
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Action: Dissolve tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate (1.0 eq, e.g., 3.7 g, 16.3 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
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Action: Slowly add a 2.5 M solution of n-butyllithium in hexanes (2.5 eq, 16.3 mL, 40.9 mmol) dropwise over 30 minutes[3].
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Causality: The first equivalent of n-BuLi deprotonates the relatively acidic carbamate NH. The subsequent 1.5 equivalents drive the directed lateral lithiation of the C4-methyl group. Maintaining -78 °C is absolutely critical; elevated temperatures will cause the highly reactive alkyllithium to attack the carbamate carbonyl or induce halogen-metal exchange at the fluorinated carbon, destroying the yield.
Step 2: Electrophilic Quench and Ring Closure
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Action: After stirring the dianion intermediate for 30 minutes at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
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Action: Remove the cooling bath and allow the reaction to slowly warm to ambient temperature, stirring for an additional 4 hours[3].
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Causality: DMF acts as a formylating agent, reacting exclusively with the lithiated methyl group. As the reaction warms, the newly formed aldehyde undergoes spontaneous intramolecular cyclization with the adjacent carbamate nitrogen. This cascade efficiently forms the pyrrole ring while retaining the Boc protecting group (yielding tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate).
Step 3: Self-Validating Isolation (The Checkpoint System)
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Action: Quench the reaction carefully with saturated aqueous NH4Cl to neutralize unreacted organolithium species. Extract the aqueous layer with ethyl acetate (3x).
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Validation Checkpoint: Before proceeding to column chromatography, analyze the crude organic layer via LC-MS.
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Failure State: A dominant mass of m/z ~227 [M+H]+ indicates unreacted starting material (failed metalation).
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Success State: The appearance of m/z ~237 [M+H]+ confirms successful formylation and ring closure.
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Action: Purify via silica gel column chromatography (eluting with 5-10% ethyl acetate in petroleum ether) to isolate the Boc-protected intermediate as a solid[3].
Step 4: Deprotection
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Action: Treat the purified intermediate with a 1:4 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at room temperature for 2 hours.
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Action: Concentrate under reduced pressure and neutralize with saturated NaHCO3 to yield the final free base, 5-fluoro-1H-pyrrolo[2,3-c]pyridine.
Analytical QA/QC Framework
To guarantee the trustworthiness of the synthesized batch, the final compound must be subjected to a rigorous, self-validating analytical framework:
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1 H NMR (300 MHz, DMSO- d6 ): Verify the presence of the highly deshielded pyrrole NH proton (typically broad singlet > 11.0 ppm). The pyridine aromatic proton should appear as a distinct singlet due to the lack of adjacent protons, and the pyrrole CH=CH protons will present as a pair of coupled doublets (J ≈ 3.0 Hz).
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19 F NMR: A single distinct peak must be observed, confirming the integrity of the C-F bond post-synthesis.
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HPLC-UV: Run a gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes). The compound must elute as a single sharp peak with an integrated area ≥ 97% at 254 nm to be considered suitable for biological assays.
